molecular formula C23H25N5O3 B11324960 4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11324960
M. Wt: 419.5 g/mol
InChI Key: FJOCNFJKKCPUCW-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with methoxy and morpholinopyrimidinyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and pH levels to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse applications.

Scientific Research Applications

4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This binding can result in the inhibition or activation of specific cellular functions, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyrimidinyl moiety, in particular, enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-methoxy-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O3/c1-16-24-21(15-22(25-16)28-11-13-31-14-12-28)26-18-5-7-19(8-6-18)27-23(29)17-3-9-20(30-2)10-4-17/h3-10,15H,11-14H2,1-2H3,(H,27,29)(H,24,25,26)

InChI Key

FJOCNFJKKCPUCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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